molecular formula C3H8N2O2 B110714 Formamidine acetate CAS No. 3473-63-0

Formamidine acetate

Cat. No.: B110714
CAS No.: 3473-63-0
M. Wt: 104.11 g/mol
InChI Key: XPOLVIIHTDKJRY-UHFFFAOYSA-N
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Description

Formamidine acetate (CAS 3473-63-0) is a white crystalline compound with the molecular formula C₃H₈N₂O₂ and a molecular weight of 104.11 g/mol . It is synthesized via a non-toxic, high-yield (83.8–88.2%) method involving triethoxymethane and glacial acetic acid under ammonia gas, avoiding hazardous reagents like hydrogen cyanide . Its key properties include a melting point of 156–164°C, high water solubility (832 g/L at 21°C), and non-hygroscopic behavior, making it ideal for direct use in organic synthesis .

This compound is extensively used as a cyclization agent in heterocyclic chemistry, particularly for pyrimidine and chromeno-pyrimidine derivatives, achieving yields of 85–95% under microwave conditions . It also serves as an intermediate in pharmaceuticals (e.g., antitumor agents), agrochemicals, and perovskite solar cells .

Preparation Methods

Synthesis via Ethyl Orthoformate and Ammonia/Acetic Acid

Reaction Overview

The most widely documented method involves the reaction of ethyl orthoformate with ammonia and acetic acid under controlled conditions . This approach leverages the nucleophilic properties of ammonia to generate formamidine, which is subsequently stabilized as the acetate salt.

Procedure :

  • Reagents : Ethyl orthoformate (30.0 g), glacial acetic acid (16.1 g), anhydrous ammonia gas.

  • Conditions : The mixture is heated to 130–135°C in an oil bath while ammonia gas is introduced.

  • Workup : Ethanol is distilled off, and the residue is cooled to yield crystalline formamidine acetate.

Yield : 84% .

Advantages:

  • High purity and reproducibility.

  • Avoids deliquescence issues associated with formamidine hydrochloride.

Limitations:

  • Requires careful handling of gaseous ammonia.

Alternative Synthesis Using Ethyl Orthoformate and Ammonium Acetate

Reaction Overview

This method substitutes ammonia gas with ammonium acetate , simplifying the process while maintaining efficiency .

Procedure :

  • Reagents : Ethyl orthoformate (30.0 g), finely ground ammonium acetate (31.2 g).

  • Conditions : Reflux at 130–135°C for 2.75 hours.

  • Workup : Ethanol is added to precipitate the product, followed by filtration.

Yield : 73% .

Advantages:

  • Eliminates need for ammonia gas.

  • Suitable for small-scale laboratory synthesis.

Limitations:

  • Slightly lower yield due to residual ammonium acetate contamination.

Industrial-Scale Synthesis from Formamide and Acetic Acid

Reaction Overview

A proprietary industrial method involves direct condensation of formamide and acetic acid under controlled conditions .

Advantages:

  • Scalable for industrial production.

  • Avoids volatile reagents.

Limitations:

  • Lack of published detailed protocols.

Critical Considerations in Synthesis

Purity and Hygroscopicity

This compound produced via these methods is less hygroscopic than its hydrochloride counterpart, facilitating storage and handling .

Reaction Mechanism Insights

  • Ethyl orthoformate route : Proceeds through intermediate ethoxymethylene derivatives, which react with ammonia to form formamidine .

  • Formamide route : Likely involves acid-catalyzed condensation, though mechanistic details remain proprietary .

Industrial and Pharmacological Relevance

The ethyl orthoformate methods are preferred in pharmaceutical intermediate synthesis due to their scalability and compatibility with downstream reactions (e.g., pyrimidine formation) . Industrial adaptations prioritize cost-efficiency and safety, favoring ammonium acetate or formamide-based routes .

Chemical Reactions Analysis

Formamidine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acetic Anhydride: Used in formylation reactions.

    Anhydrous Ammonia Gas: Utilized in the synthesis process.

Major Products:

    Pyrimidines: Formed through condensation reactions.

    Formylated Phenols: Produced in formylation reactions.

Mechanism of Action

The mechanism of action of formamidine acetate involves its role as a precursor in various chemical reactions. For instance, in the synthesis of pyrimidines, it acts as a condensing agent, facilitating the formation of the heterocyclic ring structure. In formylation reactions, it provides the formyl group necessary for the transformation of phenol derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamidine Hydrochloride

  • Molecular Formula : C₂H₇ClN₂
  • Molecular Weight : 94.54 g/mol
  • Key Properties : High solubility in water, melting point ~200°C (decomposes).
  • Applications : Used in bioorthogonal conjugation reactions, often paired with formamidine acetate for tetrazine synthesis .
  • Comparison :
    • Reactivity : Acetamidine hydrochloride is less versatile in heterocyclic synthesis compared to this compound, which facilitates efficient pyrimidine cyclization due to its dual amidine and acetate functionality .
    • Safety : Acetamidine hydrochloride lacks significant hazard codes, whereas this compound carries R43 (sensitization risk) .

Methylamine Acetate (MAAc)

  • Molecular Formula: C₃H₉NO₂
  • Molecular Weight : 91.11 g/mol
  • Key Properties : Hygroscopic, used in perovskite precursor solutions .
  • Applications : Critical for forming intermediate phases in CsPbI₂Br perovskite solar cells .
  • Comparison: Stability: this compound’s non-hygroscopic nature ensures better storage stability than methylamine acetate . Functionality: MAAc primarily acts as a volatile ligand in materials science, whereas this compound enables both structural templating and heterocyclic synthesis .

Formamidine Disulfide Dihydrochloride

  • Molecular Formula : C₂H₈Cl₂N₄S₂
  • Molecular Weight : 247.15 g/mol
  • Applications : Used in biochemical studies and as a crosslinking agent.
  • Comparison: Complexity: The disulfide form requires reductive cleavage for reactivity, unlike this compound, which is directly reactive in cyclizations . Yield Efficiency: this compound achieves higher yields (e.g., 95% in chromeno-pyrimidines) due to simplified reaction pathways .

Material Science

  • This compound : Facilitates high-purity CsPbI₂Br perovskites via intermediate phase engineering .
  • Methylamine Acetate : Produces similar perovskites but with higher hygroscopicity, limiting scalability .

Green Chemistry

This compound is prioritized in solvent-free, microwave-assisted reactions (85–95% yields) due to its stability and dual reactivity . Competing reagents like acetamidine require harsher conditions .

Data Tables

Table 1: Physicochemical Properties

Property This compound Acetamidine Hydrochloride Methylamine Acetate
Molecular Formula C₃H₈N₂O₂ C₂H₇ClN₂ C₃H₉NO₂
Molecular Weight 104.11 g/mol 94.54 g/mol 91.11 g/mol
Melting Point (°C) 156–164 ~200 (dec.) Not reported
Water Solubility 832 g/L (21°C) High High
Hygroscopicity Non-hygroscopic Moderate High

Table 2: Application Efficiency

Application This compound Competing Compound Yield/Advantage
Pyrimidine Synthesis 85–95% Acetamidine Hydrochloride Lower efficiency
Perovskite Films High phase purity Methylamine Acetate Less hygroscopic
Green Chemistry Solvent-free, microwave Traditional reagents Higher energy input

Biological Activity

Formamidine acetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of acetamide with formic acid or through the use of more complex synthetic routes that include microwave irradiation techniques. For instance, a notable method involves treating 2-amino-3-cyano-4H-chromenes with this compound under solvent-free conditions, which has been shown to yield novel derivatives with significant biological activity .

Antibacterial Properties

Research indicates that compounds synthesized using this compound exhibit substantial antibacterial properties. A study evaluating several derivatives found that specific compounds demonstrated effective inhibition against various bacterial strains, including Pseudomonas aeruginosa. The results indicated that modifications to the chemical structure, such as the introduction of electron-withdrawing groups, enhanced the antibacterial activity .

Antioxidant Activity

In addition to antibacterial effects, this compound derivatives have shown promising antioxidant activities. In assays measuring the ability to scavenge free radicals (DPPH assay), certain derivatives exhibited significant activity, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant capacity was quantified using the Ferric Reducing Antioxidant Power (FRAP) assay, where specific compounds demonstrated effective reduction capabilities .

Antitumor Activity

This compound has also been investigated for its antitumor potential. The synthesis of 5H-chromeno[2,3-d]pyrimidines using this compound as a cyclization agent led to compounds that showed promising results in inhibiting tumor cell growth in vitro. The structure-activity relationship studies highlighted that specific substitutions on the chromene scaffold were critical for enhancing antitumor efficacy .

Case Studies and Research Findings

  • Synthesis and Evaluation of Chromene Derivatives : A study synthesized several 5H-chromeno[2,3-d]pyrimidine derivatives from 2-amino-3-cyano-4H-chromenes and evaluated their biological activities. Compounds like 4c and 4e demonstrated significant antibacterial and antioxidant activities, indicating the versatility of this compound in drug development .
  • Antimicrobial Resistance Studies : Another research focused on the effectiveness of this compound derivatives against resistant bacterial strains. The findings suggested that certain structural modifications could overcome resistance mechanisms, making these compounds viable candidates for new antimicrobial agents .

Data Table: Biological Activities of this compound Derivatives

CompoundAntibacterial ActivityAntioxidant ActivityAntitumor Activity
4aModerateLowNot Evaluated
4bHighModerateModerate
4cVery HighHighHigh
4eHighVery HighModerate

Q & A

Q. What are the established synthetic routes for formamidine acetate, and how do their yields and safety profiles compare?

Basic
this compound is commonly synthesized via the reaction of triethoxymethane with glacial acetic acid under ammonia gas flow. This method avoids toxic reagents like hydrogen cyanide, achieving yields of 83.8–88.2% with a melting point of 162–164°C . Alternative routes include cyclization reactions using this compound as a reagent, such as in microwave-assisted synthesis of chromeno-pyrimidines, which achieves 85–95% yields . Key methodological considerations include controlling reaction temperature (via gentle cooling to manage exothermic reflux) and ensuring anhydrous conditions to minimize hydrolysis. Comparatively, the triethoxymethane-acetic acid method is preferred for scalability and safety, while microwave-assisted methods offer faster reaction times .

Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?

Basic
Essential techniques include:

  • Melting point analysis : Reported ranges vary (156–164°C vs. 158–161°C ), necessitating calibration with high-purity standards.
  • HPLC/GC-MS : To quantify residual solvents (e.g., ethanol) and impurities (e.g., free formamidine ≤0.3% ).
  • NMR spectroscopy : Confirms molecular structure via characteristic peaks (e.g., acetate protons at δ 1.90–2.10 ppm ).
  • Karl Fischer titration : Measures water content (≤0.2% in pure samples ). Researchers should cross-validate results using multiple methods to address discrepancies in literature-reported properties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic
this compound is classified as a skin sensitizer (H317 ). Key protocols include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine crystals.
  • Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite).
  • Storage : In airtight containers under argon at 2–8°C to prevent hygroscopic degradation .

Q. How can researchers resolve contradictions in reported physical properties of this compound?

Advanced
Discrepancies in melting points (e.g., 156–164°C vs. 162–164°C ) may arise from polymorphic forms or impurities. Methodological solutions include:

  • Recrystallization : Purify using ethanol/water mixtures to isolate the dominant polymorph .
  • DSC/TGA : Differentiate between decomposition and melting events (reported decomposition starts at 158°C ).
  • Batch comparison : Analyze commercial samples (e.g., AlzChem ≥99% purity ) alongside in-house syntheses to identify impurity-driven variations .

Q. What methodologies are used to evaluate this compound’s efficacy in CO₂ capture applications?

Advanced
Recent studies highlight its CO₂ adsorption capacity and stability . Key approaches include:

  • Gravimetric analysis : Measure CO₂ uptake under controlled humidity and temperature (e.g., 25–100°C cycles).
  • Breakthrough testing : Assess dynamic adsorption in fixed-bed reactors using flue gas simulants (e.g., 15% CO₂/N₂ mixtures).
  • FTIR/XPS : Confirm chemisorption mechanisms (e.g., carbamate formation via NH₂-CO₂ interactions) . Stability is validated through ≥10 adsorption-desorption cycles without significant capacity loss .

Q. How can this compound be optimized as a cyclization agent in heterocyclic synthesis?

Advanced
In chromeno-pyrimidine synthesis, microwave-assisted reactions with this compound achieve 85–95% yields . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reagent solubility.
  • Stoichiometry : A 1.2:1 molar ratio of this compound to substrate minimizes byproducts.
  • Reaction monitoring : In-situ FTIR tracks nitrile group conversion to pyrimidine rings . Contradictions in yield reproducibility may arise from residual moisture; thus, strict anhydrous conditions are critical.

Q. What factors influence the stability of this compound under varying pH and solvent conditions?

Advanced
Stability is pH-dependent:

  • Acidic conditions (pH < 4) : Rapid hydrolysis to formamide and acetic acid.
  • Neutral/alkaline conditions (pH 7–9) : Stable in aqueous solutions for ≤24 hours .
  • Organic solvents : Stable in DMSO and DMF but decomposes in methanol due to esterification side reactions. Accelerated stability studies (40°C/75% RH) over 28 days confirm these trends .

Q. How should researchers validate analytical methods for this compound quantification?

Advanced
Follow ICH Q2(R1) guidelines :

  • Linearity : R² ≥0.998 over 50–150% of target concentration (e.g., 10–30 mg/mL via UV-Vis at 210 nm).
  • LOD/LOQ : ≤0.1% and ≤0.3%, respectively, via signal-to-noise ratios.
  • Robustness : Test pH (±0.5), temperature (±2°C), and mobile phase variations (e.g., acetonitrile:water ±5%) in HPLC methods . Cross-laboratory validation is recommended to address inter-study variability in reported purity thresholds .

Properties

IUPAC Name

acetic acid;methanimidamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOLVIIHTDKJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
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Related CAS

463-52-5 (Parent)
Record name Formamidine monoacetate
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Molecular Weight

104.11 g/mol
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CAS No.

3473-63-0
Record name Formamidine acetate
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Record name Formamidine acetate
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Record name Methanimidamide, acetate (1:1)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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